Miotine is synthesized from precursor chemicals commonly used in the production of synthetic cathinones. It falls under the category of psychoactive substances that act primarily as stimulants and may exhibit effects similar to those of amphetamines. The classification of Miotine within the broader category of synthetic cathinones highlights its relevance in both pharmacological studies and drug enforcement contexts.
The synthesis of Miotine typically involves a multi-step process, often starting with the preparation of an α-bromoketone. This precursor undergoes nucleophilic substitution reactions to yield the final product. The synthesis can be summarized as follows:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed to confirm the identity and purity of Miotine during synthesis.
Miotine's molecular structure features a core framework typical of synthetic cathinones, characterized by a phenethylamine backbone with specific functional groups that confer its unique properties. The exact structural formula can be represented as follows:
The molecular weight and specific stereochemistry play crucial roles in determining its biological activity. Detailed structural elucidation can be achieved using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Miotine can participate in various chemical reactions typical for amines and ketones, including:
The reactivity profile of Miotine is influenced by its functional groups, which can be exploited for further chemical modifications in synthetic organic chemistry.
Miotine exerts its effects primarily through the inhibition of dopamine reuptake, leading to increased levels of dopamine in synaptic clefts. This mechanism is similar to that of other stimulants, contributing to its psychoactive properties.
Studies have shown that Miotine interacts with neurotransmitter systems, particularly affecting dopamine and norepinephrine pathways, which may result in enhanced alertness and euphoria.
Relevant analytical methods such as differential scanning calorimetry (DSC) can provide insights into thermal properties, while infrared (IR) spectroscopy can help identify functional groups present in the compound.
Miotine has potential applications in research settings, particularly in studies related to neuropharmacology and behavioral science. Its stimulant properties make it a candidate for investigating mechanisms underlying addiction and psychoactive drug effects. Furthermore, due to its structural similarities with other known stimulants, it serves as a valuable model compound for drug development studies aimed at understanding receptor interactions and pharmacodynamics.
Miotine (CAS 4464-16-8) is a synthetic carbamate derivative with the molecular formula C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol. Its IUPAC name is [3-(1-(dimethylamino)ethyl]phenyl methylcarbamate, reflecting three key structural elements:
The chiral center at the 1-(dimethylamino)ethyl moiety exists as (R)- and (S)-enantiomers, with the (S)-enantiomer (CAS 1070660-29-5) exhibiting enhanced biological activity due to stereoselective binding to acetylcholinesterase (AChE). X-ray crystallography confirms that the carbamate carbonyl oxygen and tertiary nitrogen participate in hydrogen bonding with AChE's catalytic site (Ser203) and peripheral anionic site, respectively [6] [7].
Table 1: Atomic Contributors to Miotine's AChE Binding
Structural Feature | Binding Interaction | AChE Residues Involved |
---|---|---|
Carbamate carbonyl | Hydrogen bonding | Ser203, Gly121 |
Phenyl ring | π-π stacking | Trp86 |
Tertiary amine (N-dimethyl) | Electrostatic/cation-π | Glu202 |
Miotine is synthesized via a two-step carbamoylation strategy optimized for yield and purity:
Step 1: Phenol Activation3-(1-(Dimethylamino)ethyl)phenol reacts with 4-nitrophenyl chloroformate in anhydrous dichloromethane under nitrogen atmosphere, catalyzed by pyridine. This yields the 4-nitrophenyl carbonate intermediate (85–90% purity).
Step 2: AminolysisThe intermediate undergoes nucleophilic attack by methylamine in tetrahydrofuran (THF), with triethylamine as an acid scavenger. Critical parameters include:
Purification via silica gel chromatography (ethyl acetate/methanol = 9:1) delivers miotine in 78% overall yield. Alternative pathways involve phosgene or carbonyldiimidazole (CDI), but these lower yields to 40–60% due to by-product formation [1].
Table 2: Synthetic Routes to Miotine
Method | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
4-Nitrophenyl chloroformate | Phenol + ClCOOAr → Methylamine | 78 | >99 |
Phosgene-based | Phenol + COCl₂ → Methylamine | 45 | 85 |
CDI-mediated | Phenol + C₃H₃N₂O → Methylamine | 62 | 92 |
Miotine is a white crystalline solid with moderate lipophilicity (logP = 1.6), facilitating blood-brain barrier penetration. Key properties include:
Stability studies reveal:
Table 3: Stability Kinetics of Miotine
Condition | Temperature | Half-life | Primary Degradants |
---|---|---|---|
pH 1.0 | 37°C | 18.2 h | Phenol derivative + CO₂ + methylamine |
pH 7.4 | 37°C | 4.2 h | Phenol derivative + methylcarbamic acid |
pH 10.0 | 37°C | 0.8 h | Phenol derivative + methyl isocyanate |
Miotine belongs to the carbamate class of AChE inhibitors but differs structurally and pharmacologically from clinical analogs:
Structural Distinctions:
Inhibitory Profiles:
Table 4: Comparative Analysis of Carbamate Anticholinesterases
Property | Miotine | Neostigmine | Rivastigmine | Pyridostigmine |
---|---|---|---|---|
Molecular weight | 222.28 | 223.29 | 250.34 | 261.16 |
Charge at pH 7.4 | Neutral/positive | Permanent positive | Neutral/positive | Permanent positive |
CNS penetration | High | None | High | None |
AChE IC₅₀ (μM) | 0.10 | 0.51 | 0.15 | 0.83 |
Inhibition type | Pseudo-irreversible | Reversible | Pseudo-irreversible | Reversible |
Miotine's design bridges carbamate reactivity with tertiary amine bioavailability, offering a template for CNS-targeted cholinesterase inhibitors. Unlike neostigmine, it avoids peripheral cholinergic effects (e.g., bradycardia, bronchospasm) by enabling brain-specific AChE modulation [1] [3] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7